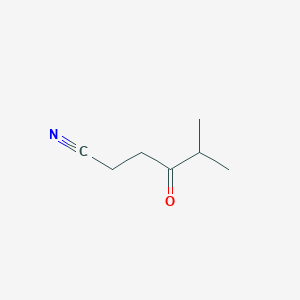
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide typically involves the reaction of appropriate amines with specific reagents under controlled conditions. One common method involves the use of N,N’-di-Boc-N"-triflylguanidine as a starting material. The reaction is carried out in a two-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, under a nitrogen atmosphere. The mixture is equilibrated to -78°C using a dry ice/isopropyl alcohol bath, and triflic anhydride is added dropwise. The reaction mixture is then allowed to warm to -20°C over several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the process.
化学反応の分析
Types of Reactions
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity and affecting downstream biological processes .
類似化合物との比較
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antimicrobial activities.
Uniqueness
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide stands out due to its specific reactivity and potential applications across various fields. Its unique structure allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
N-tert-butyl-N'-ethylpropanimidamide |
InChI |
InChI=1S/C9H20N2/c1-6-8(10-7-2)11-9(3,4)5/h6-7H2,1-5H3,(H,10,11) |
InChIキー |
UHBQRZPQMZBHGB-UHFFFAOYSA-N |
正規SMILES |
CCC(=NCC)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)

